molecular formula C10H18N4O4 B2542598 (2R)-5-Azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid CAS No. 1858224-18-6

(2R)-5-Azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid

Cat. No.: B2542598
CAS No.: 1858224-18-6
M. Wt: 258.278
InChI Key: SZKWPJYNWXEPRJ-SSDOTTSWSA-N
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Description

(2R)-5-Azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid is a chiral pentanoic acid derivative featuring two critical functional groups:

  • A tert-butoxycarbonyl (Boc) -protected amino group at the 2-position (R-configuration).
  • An azido (-N₃) group at the 5-position.

This compound is structurally related to amino acids but modified for specialized applications, such as click chemistry or peptide synthesis. The Boc group enhances stability during synthetic processes, while the azido group enables bioorthogonal reactions for bioconjugation .

Properties

IUPAC Name

(2R)-5-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O4/c1-10(2,3)18-9(17)13-7(8(15)16)5-4-6-12-14-11/h7H,4-6H2,1-3H3,(H,13,17)(H,15,16)/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZKWPJYNWXEPRJ-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCN=[N+]=[N-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCCN=[N+]=[N-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection Strategies

The tert-butoxycarbonyl (Boc) group is integral to protecting the amine functionality during synthesis. A widely adopted method involves reacting the primary amine of an amino acid derivative with di-tert-butyl dicarbonate ((Boc)₂O) under mildly basic conditions. For example, in the synthesis of Boc-protected lysine derivatives, NaHCO₃ is employed to maintain a pH of 8–9, facilitating the reaction between (Boc)₂O and the amino group. This step typically achieves yields exceeding 85% and ensures minimal racemization due to the mild reaction conditions.

In the context of (2R)-5-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid, the Boc group is introduced at the α-amino position of a precursor such as D-ornithine or D-glutamic acid. The use of D-amino acids ensures the desired (2R) configuration, as their inherent stereochemistry is retained throughout subsequent reactions.

Azide Group Introduction

The incorporation of the azido group at the ε-position (for ornithine derivatives) or δ-position (for glutamic acid derivatives) is achieved via a diazotransfer reaction. A common protocol involves treating a primary amine with triflyl azide (TfN₃) in the presence of a copper catalyst, which facilitates the conversion of the amine to an azide without affecting other functional groups. For instance, in the synthesis of (2S)-1-azido-2-[bis(tert-butoxycarbonyl)amino]-5-oxopentane, the azide was introduced via a two-step process:

  • Conversion of the amine to a mesylate using methanesulfonyl chloride.
  • Displacement with sodium azide (NaN₃) in dimethylformamide (DMF) at 60°C.

This method affords the azido derivative in 75–80% yield, with no observable racemization at the chiral center.

Carboxylic Acid Formation

The terminal carboxylic acid is typically introduced through hydrolysis of a methyl or benzyl ester. For example, γ-methyl esters of glutamic acid derivatives are saponified using aqueous LiOH in tetrahydrofuran (THF), achieving quantitative conversion to the carboxylic acid. Alternatively, enzymatic hydrolysis using lipases can provide enantiomerically pure products, though this approach is less common in industrial settings.

Industrial-Scale Synthesis

Large-scale production of this compound employs continuous flow reactors to enhance reproducibility and yield. Key parameters include:

  • Temperature Control : Maintaining reactions at –5°C to 25°C to prevent azide decomposition.
  • Automated Quenching : In-line neutralization of excess reagents to minimize side reactions.
  • Quality Control : High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to verify purity (>98%) and enantiomeric excess (>99%).

A representative industrial workflow involves:

  • Boc protection of D-ornithine in a tubular reactor with (Boc)₂O and NaHCO₃.
  • Continuous diazotransfer using TfN₃ and Cu(I) thiophenecarboxylate.
  • Hydrolysis of the methyl ester via a packed-bed reactor containing immobilized lipase.

Analytical Characterization

The structural integrity and purity of the compound are confirmed through a combination of techniques:

Analytical Method Key Data Purpose
¹H NMR δ 1.44 (s, 9H, Boc), 3.25 (m, 2H, CH₂N₃) Confirm Boc and azide group presence
IR Spectroscopy 2100 cm⁻¹ (N₃ stretch), 1700 cm⁻¹ (C=O) Identify functional groups
HPLC Retention time: 12.3 min (C18 column) Assess purity and enantiomeric excess
Mass Spectrometry [M+H]⁺ = 317.2 (calculated: 317.1) Verify molecular weight

Data adapted from.

Comparative Analysis of Synthetic Methods

The choice of starting material significantly impacts efficiency and cost:

  • D-Ornithine Route :

    • Advantages : Shorter synthesis (3 steps), higher overall yield (65–70%).
    • Disadvantages : Limited commercial availability of D-ornithine.
  • D-Glutamic Acid Route :

    • Advantages : Readily available starting material.
    • Disadvantages : Requires an additional oxidation step to introduce the azide, reducing yield to 50–55%.

Challenges and Optimization Strategies

  • Racemization : Minimized by using low temperatures (–20°C) during Boc protection and avoiding strong acids.
  • Azide Stability : Reactions are conducted under inert atmospheres (N₂ or Ar) to prevent explosive decomposition.
  • Scale-Up Issues : Continuous flow systems mitigate exothermic risks associated with diazotransfer reactions.

Applications in Peptide and Polymer Chemistry

The compound’s azido and carboxylic acid groups enable diverse applications:

  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation.
  • Peptide Synthesis : Solid-phase peptide synthesis (SPPS) using the carboxylic acid as a coupling site.

Chemical Reactions Analysis

Types of Reactions

(2R)-5-Azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Click Chemistry: The azido group is highly reactive in click chemistry, particularly in the Huisgen cycloaddition reaction with alkynes to form triazoles.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide in solvents like dimethylformamide.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Click Chemistry: Copper(I) catalysts in the presence of alkynes.

Major Products

    Amines: From reduction of the azido group.

    Triazoles: From click chemistry reactions with alkynes.

Scientific Research Applications

(2R)-5-Azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.

    Biology: Utilized in the study of protein modifications and labeling due to its reactivity in click chemistry.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-5-Azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid largely depends on the specific reactions it undergoes. In click chemistry, the azido group reacts with alkynes to form stable triazole rings, which can be used to link molecules together. This reaction is highly specific and efficient, making it valuable for bioconjugation and material science applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Boc-Protected Amino Acids

(a) 5-[(2-Methylpropan-2-yl)oxycarbonylamino]pentanoic acid (Boc-5-aminovaleric acid)
  • Structure : Boc group at position 5; lacks the azido group.
  • Molecular Weight : 217.26 g/mol (vs. ~245–260 g/mol for the azido analog, estimated) .
  • Applications : Used in peptide elongation; lacks reactivity for click chemistry.
(b) Boc-D-Ornithine-OH
  • Structure: Boc-protected amino group at position 2; 5-amino group (vs. azido).
  • Synthesis : Prepared via Boc protection of ornithine; azido analog requires substitution of -NH₂ with -N₃ .
  • Reactivity: The amino group participates in amide bond formation, whereas the azido group enables cycloaddition reactions .
(c) Boc-D-Arg-OH·HCl·H₂O
  • Structure: Boc-protected arginine with a guanidino group at position 4.
  • Solubility : Soluble in water or 1% acetic acid; azido analog likely less polar due to -N₃ .
  • Functionality: Guanidino groups enhance hydrogen bonding in peptides; azido groups prioritize conjugation over intermolecular interactions .

Functional Group Variants

(a) 5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
  • Structure : Hydroxy (-OH) at position 5 vs. azido (-N₃).
  • Molecular Weight : 233.26 g/mol .
  • Stability: No data, but -OH is less reactive than -N₃, which may decompose to release nitrogen oxides (NOx) under heat .
  • Hazards : Requires respiratory protection; azido analog likely more explosive .
(b) (2R)-2-Acetamido-3-(4-hydroxybutan-2-ylthio)propanoic acid
  • Structure : Thioether and acetamido groups; distinct from Boc/azido functionalities.
  • Reactivity : Thioethers participate in oxidation reactions; azido groups enable bioorthogonal chemistry .

Functional and Application Differences

Compound Key Functionality Primary Use
Target Azido Compound Azido group for click chemistry Bioconjugation, drug delivery
Boc-5-aminovaleric acid Carboxylic acid for elongation Peptide synthesis
5-Hydroxy analog Hydroxy group for solubility Intermediate in organic synthesis

Biological Activity

(2R)-5-Azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid, commonly referred to as an azido amino acid, is a specialized compound utilized primarily in peptide synthesis and bioconjugation applications. Its unique structure, characterized by an azido functional group and a tert-butoxycarbonyl (Boc) protecting group, plays a crucial role in its biological activity and synthetic utility.

The molecular formula for this compound is C10H18N4O4. The compound exhibits specific stereochemistry due to its chiral centers, which are essential for its interactions during peptide synthesis. Below is a summary of its key chemical properties:

PropertyValue
Molecular Weight246.28 g/mol
Melting PointVaries based on purity
SolubilitySoluble in DMSO, DMF
Functional GroupsAzido, Carbamate

The mechanism of action of this compound is primarily associated with its role in peptide synthesis. The Boc group protects the amino group from premature reactions, allowing for selective incorporation into peptide chains. Upon deprotection under acidic conditions, the azido group can participate in click chemistry reactions, forming stable triazole rings with alkynes. This property is exploited in various applications, including bioconjugation and material science.

1. Peptide Synthesis

The compound is integral to the synthesis of peptides due to its ability to form stable linkages and prevent side reactions during assembly. Its azido group allows for post-synthetic modifications, making it valuable for creating complex peptide structures.

2. Bioconjugation

The azido functional group facilitates bioorthogonal reactions, enabling the labeling of biomolecules without interfering with native biological processes. This characteristic is particularly useful in drug development and diagnostic applications.

3. Potential Therapeutic Applications

Research is ongoing to explore the therapeutic potential of compounds containing azido groups. Their ability to modify biological molecules could lead to advancements in targeted drug delivery systems and novel therapeutic agents.

Case Studies

Recent studies have highlighted the utility of this compound in various research settings:

  • Peptide Conjugates : In a study exploring peptide conjugates for targeted delivery, researchers utilized this compound to synthesize peptides that could selectively bind to cancer cells, demonstrating enhanced therapeutic efficacy compared to traditional methods.
  • Labeling Techniques : A study focused on bioconjugation techniques employed this compound for the labeling of proteins in live cells. The results indicated successful incorporation and minimal cytotoxicity.
  • Drug Development : Investigations into novel drug formulations have shown that azido amino acids can improve the pharmacokinetic properties of peptide-based drugs, leading to increased bioavailability and reduced side effects.

Q & A

Q. What are the key considerations for synthesizing (2R)-5-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid?

Synthesis typically involves multi-step organic reactions, including azide introduction and Boc (tert-butoxycarbonyl) protection. For example, azide groups can be introduced via nucleophilic substitution using sodium azide under controlled conditions . Boc protection is critical to preserve the amino group during subsequent reactions. Reaction monitoring via TLC or HPLC is recommended to ensure intermediate purity. Post-synthesis, purification via column chromatography or recrystallization is essential to achieve high enantiomeric purity (>98%) .

Q. How can this compound be characterized using spectroscopic methods?

  • NMR : 1^1H and 13^13C NMR are used to confirm stereochemistry and functional groups. For instance, the Boc-protected amine typically shows a singlet at ~1.4 ppm (from tert-butyl protons), while the azide group does not directly appear but may influence neighboring protons .
  • FT-IR : The azide group exhibits a strong absorption band near 2100 cm1^{-1}, and the carbonyl (C=O) of the Boc group appears at ~1680 cm1^{-1} .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns. Electrospray ionization (ESI) is preferred for polar derivatives .

Q. What are the stability and recommended storage conditions for this compound?

The compound is stable under inert atmospheres (N2_2 or Ar) at 2–8°C in a desiccator. Avoid exposure to strong oxidizers (e.g., peroxides) due to the azide group’s potential explosivity . Prolonged storage at room temperature may lead to Boc deprotection or azide decomposition. Solutions in DMF or DMSO should be used within 24 hours to prevent degradation .

Q. What safety protocols are essential during handling?

  • PPE : Use nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of azide-related vapors or dust .
  • Emergency Measures : In case of skin contact, wash immediately with soap and water for 15 minutes. For accidental ingestion, seek medical attention and provide the SDS (Safety Data Sheet) .

Advanced Research Questions

Q. How can researchers address contradictions in stability data for this compound?

Discrepancies in stability reports (e.g., decomposition rates) often arise from impurities or varying storage conditions. To resolve this:

  • Perform accelerated stability studies (e.g., 40°C/75% RH) with HPLC monitoring to track degradation products.
  • Use DFT calculations to model azide decomposition pathways under different conditions (e.g., pH, light exposure) .
  • Cross-reference with analogs like 5-hydroxy derivatives, which may exhibit similar Boc-deprotection kinetics .

Q. What reaction mechanisms involve the azide group in this compound?

The azide group participates in:

  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole linkages for bioconjugation .
  • Staudinger Reaction : Reacts with triphenylphosphine to form iminophosphoranes, useful in peptide synthesis .
  • Thermal Decomposition : At >100°C, azides may release nitrogen gas, forming reactive nitrenes. This requires careful temperature control during reactions .

Q. How can synthetic yield be optimized for large-scale production?

  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance azide solubility and reaction rates.
  • Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) for azide-alkyl halide reactions .
  • Workflow Design : Implement flow chemistry for exothermic steps (e.g., azide formation) to improve safety and scalability .

Q. What are potential applications in peptide-based drug discovery?

  • Prodrug Design : The Boc group enables controlled release of active amines in acidic environments (e.g., tumor tissues) .
  • Bioconjugation : Azide groups facilitate site-specific labeling of peptides with fluorescent probes or PEG chains via CuAAC .
  • Enzyme Inhibition : Analogous compounds (e.g., 5-ureidopentanoic acid derivatives) show activity as protease inhibitors, suggesting potential for structure-activity relationship (SAR) studies .

Data Contradictions and Gaps

  • Ecotoxicology : No data on biodegradability or bioaccumulation are available . Researchers should conduct OECD 301/302 tests for environmental risk assessment.
  • Reaction Byproducts : Harmful decomposition products (e.g., NOx_x) are noted but lack quantitative analysis. GC-MS profiling is advised after thermal stress tests .

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